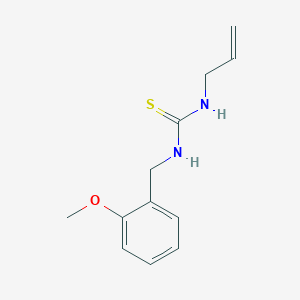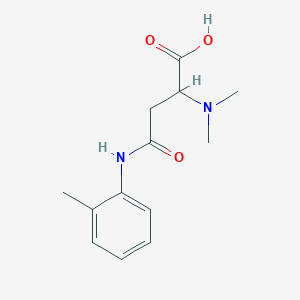
N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine
Descripción general
Descripción
N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine, also known as DMAPA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMAPA belongs to the family of asparagine derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modification of protein structure. N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine has been shown to inhibit the activity of glycogen phosphorylase by binding to the enzyme's active site and preventing the conversion of glycogen to glucose. N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine can also modify the structure of proteins by introducing a methyl group into specific amino acid residues, which can alter the protein's function.
Biochemical and Physiological Effects:
N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its enzyme inhibition and protein modification properties, N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine has been shown to have anti-inflammatory and analgesic effects. N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine has also been shown to exhibit antitumor activity and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine in lab experiments is its ability to selectively modify specific amino acid residues in proteins. This can be useful for studying the function of specific proteins and for drug discovery. However, the synthesis of N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine is a complex process that requires expertise in organic chemistry, which can limit its use in some labs.
Direcciones Futuras
There are several future directions for the use of N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine's ability to induce apoptosis in cancer cells makes it a promising candidate for drug development. Another future direction is in the study of protein function and modification. N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine's ability to selectively modify specific amino acid residues in proteins can be useful for understanding the function of specific proteins and for developing new protein-based therapies.
Aplicaciones Científicas De Investigación
N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein modification. N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine has been shown to inhibit the activity of various enzymes, including glycogen phosphorylase, which is involved in glucose metabolism. N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine has also been used as a tool for protein modification, where it can be used to introduce a methyl group into specific amino acid residues.
Propiedades
IUPAC Name |
2-(dimethylamino)-4-(2-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-6-4-5-7-10(9)14-12(16)8-11(13(17)18)15(2)3/h4-7,11H,8H2,1-3H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFJTSPKUAQRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~,N~2~-dimethyl-N~4~-(2-methylphenyl)asparagine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B4120711.png)
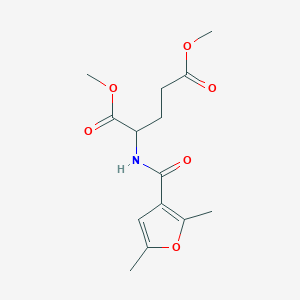

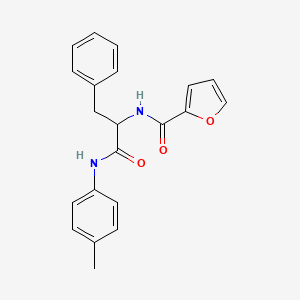

![2-fluoro-N-[(5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4120756.png)
![N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4120782.png)
![methyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4120786.png)
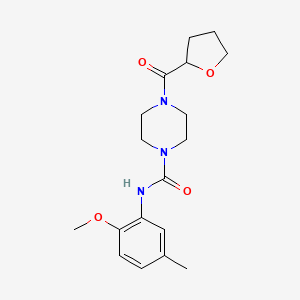
![2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4120795.png)
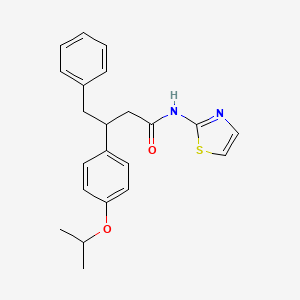

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4120823.png)
